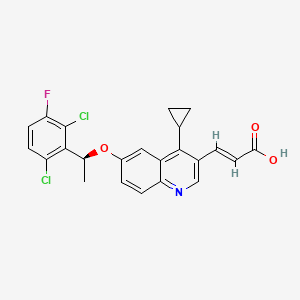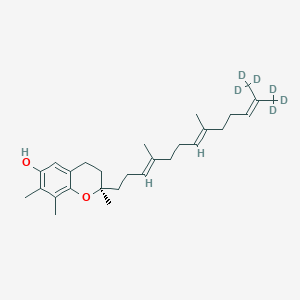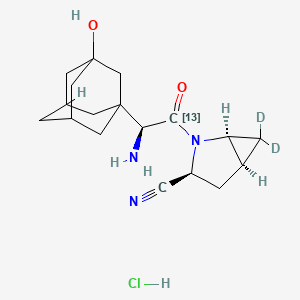
Tri-P-tolylamine-D21
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-P-tolylamine-D21 est un dérivé marqué au deutérium de la Tri-P-tolylamine. Ce composé est principalement utilisé dans la recherche scientifique en raison de ses propriétés uniques, notamment sa stabilité et sa capacité à agir comme traceur dans diverses réactions chimiques. Le marquage au deutérium permet des études détaillées des mécanismes et des voies réactionnelles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la Tri-P-tolylamine-D21 implique la deutération de la Tri-P-tolylamine. Ce processus implique généralement l'échange d'atomes d'hydrogène contre des atomes de deutérium. Les conditions réactionnelles impliquent souvent l'utilisation de réactifs et de solvants deutérés sous température et pression contrôlées pour assurer une deutération complète.
Méthodes de production industrielle : La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation d'équipements spécialisés pour manipuler les composés deutérés et garantir une pureté et un rendement élevés. La production est réalisée sous un contrôle qualité rigoureux pour répondre aux normes requises pour les applications de recherche.
Analyse Des Réactions Chimiques
Types de réactions : La Tri-P-tolylamine-D21 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l'utilisation d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction peut se produire avec des halogènes ou d'autres substituants dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogènes en présence d'un catalyseur tel que le chlorure de fer ou d'aluminium.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones correspondantes, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
La this compound est largement utilisée dans divers domaines de la recherche scientifique :
Chimie : Elle sert de traceur dans l'étude des mécanismes et des voies réactionnelles.
Biologie : Utilisée dans les études métaboliques pour suivre l'incorporation et la transformation des composés dans les systèmes biologiques.
Médecine : Aide au développement de produits pharmaceutiques en étudiant la pharmacocinétique et le métabolisme des candidats médicaments.
Industrie : Utilisée dans la production d'isotopes stables pour diverses applications, notamment la surveillance environnementale et le contrôle qualité.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son incorporation dans les réactions chimiques comme isotope stable. Les atomes de deutérium remplacent les atomes d'hydrogène, permettant aux chercheurs de suivre le mouvement et la transformation du composé à travers diverses voies. Cela contribue à comprendre les cibles moléculaires et les voies impliquées dans les réactions.
Applications De Recherche Scientifique
Tri-P-tolylamine-D21 is widely used in various fields of scientific research:
Chemistry: It serves as a tracer in studying reaction mechanisms and pathways.
Biology: Used in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: Helps in the development of pharmaceuticals by studying the pharmacokinetics and metabolism of drug candidates.
Industry: Utilized in the production of stable isotopes for various applications, including environmental monitoring and quality control.
Mécanisme D'action
The mechanism of action of Tri-P-tolylamine-D21 involves its incorporation into chemical reactions as a stable isotope. The deuterium atoms replace hydrogen atoms, allowing researchers to track the movement and transformation of the compound through various pathways. This helps in understanding the molecular targets and pathways involved in the reactions.
Comparaison Avec Des Composés Similaires
Composés similaires :
- Tri-P-tolylamine
- Tri-m-tolylamine
- Tri-o-tolylamine
Comparaison : La Tri-P-tolylamine-D21 est unique en raison de son marquage au deutérium, qui confère une stabilité accrue et permet un traçage détaillé dans les applications de recherche. Comparée à ses homologues non deutérés, la this compound offre des informations plus précises sur les mécanismes et les voies réactionnelles, ce qui en fait un outil précieux dans la recherche scientifique.
Propriétés
Formule moléculaire |
C21H21N |
|---|---|
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
2,3,5,6-tetradeuterio-N,N-bis[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-4-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C21H21N/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D |
Clé InChI |
YXYUIABODWXVIK-QKOAGBKVSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])N(C2=C(C(=C(C(=C2[2H])[2H])C([2H])([2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H] |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12399582.png)


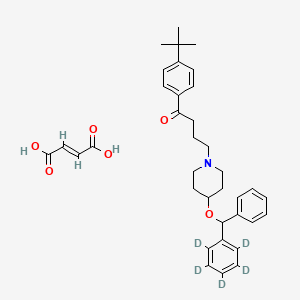

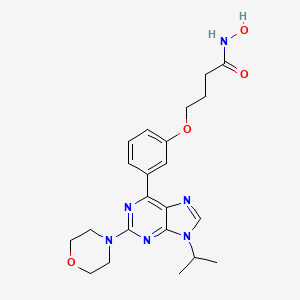
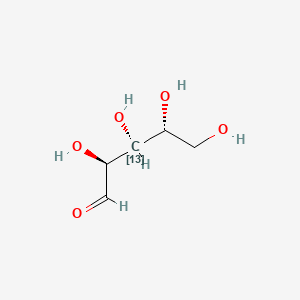

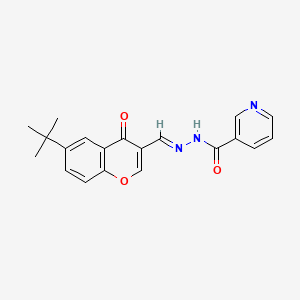
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12399628.png)
![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)
